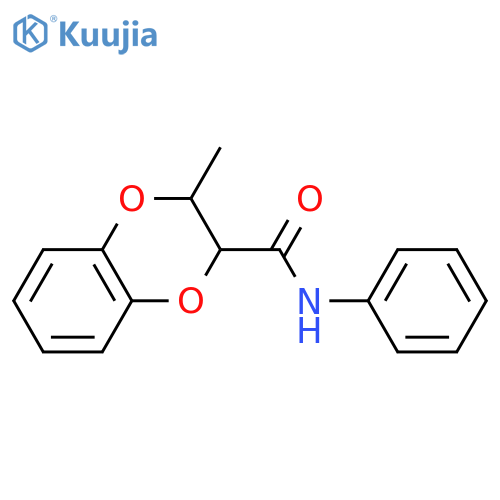

Cas no 871322-88-2 (3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

- 3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- HMS1603L19

- 2-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide

- STL019377

- Z54645755

-

- インチ: 1S/C16H15NO3/c1-11-15(16(18)17-12-7-3-2-4-8-12)20-14-10-6-5-9-13(14)19-11/h2-11,15H,1H3,(H,17,18)

- InChIKey: JDTVWPKUSSVTKG-UHFFFAOYSA-N

- ほほえんだ: O1C2C=CC=CC=2OC(C(NC2C=CC=CC=2)=O)C1C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 341

- トポロジー分子極性表面積: 47.6

- 疎水性パラメータ計算基準値(XlogP): 3

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3207-0002-2mg |

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

871322-88-2 | 90%+ | 2mg |

$88.5 | 2023-07-05 | |

| Life Chemicals | F3207-0002-1mg |

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

871322-88-2 | 90%+ | 1mg |

$81.0 | 2023-07-05 | |

| Life Chemicals | F3207-0002-4mg |

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

871322-88-2 | 90%+ | 4mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3207-0002-2μmol |

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

871322-88-2 | 90%+ | 2μl |

$85.5 | 2023-07-05 | |

| Life Chemicals | F3207-0002-3mg |

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide |

871322-88-2 | 90%+ | 3mg |

$94.5 | 2023-07-05 |

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

Related Articles

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamideに関する追加情報

Introduction to 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 871322-88-2)

The compound 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, identified by the CAS number 871322-88-2, is a structurally intriguing molecule that has garnered attention in the field of medicinal chemistry due to its unique pharmacophoric features. This heterocyclic amide derivative belongs to the benzodioxine class, a scaffold that has been extensively explored for its potential biological activities. The presence of a methyl group at the 3-position and a phenyl substituent at the N-position of the dihydrobenzodioxine core introduces specific steric and electronic properties that modulate its interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the structural determinants that influence the binding affinity and selectivity of this compound. The 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide scaffold exhibits a rigid bicyclic system, which is conducive to precise alignment with target proteins. The amide functionality at the 2-position serves as a key hydrogen bond acceptor, while the phenyl ring provides hydrophobic interactions that are critical for optimizing receptor binding. These features make it an attractive candidate for further derivatization and optimization in drug discovery programs.

In the context of modern drug development, the benzodioxine motif has been associated with various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The CAS No. 871322-88-2 compound represents a promising lead structure that could be further modified to enhance its therapeutic index. For instance, structural analogs with varying substituents on the aromatic ring or modifications to the amide moiety have been investigated to improve metabolic stability and bioavailability. Such modifications are often guided by high-throughput screening data and virtual screening approaches, which allow for rapid identification of compounds with enhanced activity profiles.

One of the most compelling aspects of this compound is its potential as a tool for exploring novel therapeutic pathways. The benzodioxine scaffold is known to interact with a variety of biological targets, including enzymes and receptors involved in signal transduction pathways. For example, derivatives of this class have shown promise in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses. Additionally, some analogs have demonstrated interactions with neurotransmitter receptors, suggesting applications in central nervous system disorders. The 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure provides a foundation for designing molecules that can modulate these pathways with high specificity.

The synthesis of this compound involves multi-step organic transformations that highlight the synthetic versatility of benzodioxine derivatives. Key steps typically include cyclization reactions to form the dihydrobenzodioxine core, followed by functionalization at the 3-position and N-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for advancing candidates into clinical development. For instance, catalytic hydrogenation techniques and transition-metal-catalyzed cross-coupling reactions have been employed to introduce desired substituents with high regioselectivity and yield.

From a computational perspective, molecular dynamics simulations have been instrumental in elucidating the conformational dynamics of 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in solution and upon binding to biological targets. These studies reveal insights into how the compound adopts specific conformations that facilitate interactions with receptors or enzymes. Additionally, quantum mechanical calculations have been used to predict electronic properties such as charge distribution and hydrogen bond strengths, which are critical for understanding binding mechanisms. Such computational approaches complement experimental data obtained from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

The pharmacokinetic profile of this compound is another area of active investigation. Metabolic stability studies have been conducted to assess how quickly it is metabolized in vivo and identify potential liabilities related to clearance rates or formation of active or toxic metabolites. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to quantify parent compound levels and metabolites over time after administration. These studies provide critical data for optimizing dosing regimens and predicting systemic exposure.

In preclinical studies, CAS No. 871322-88-2 has been evaluated for its efficacy in animal models relevant to human diseases. Initial findings suggest that it may possess therapeutic potential in conditions such as inflammation-induced pain or neurodegenerative disorders. However, further research is needed to fully characterize its mechanism of action and assess its safety profile before human trials can be initiated. Collaborative efforts between academic researchers and industry scientists are essential for translating preclinical discoveries into clinical applications.

The future direction of research on this compound will likely involve structure-based drug design strategies combined with innovative synthetic chemistry techniques. By leveraging knowledge from existing literature and employing cutting-edge technologies such as artificial intelligence-driven drug discovery platforms, 3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could be transformed into a lead molecule with improved pharmacological properties suitable for treating complex diseases.

871322-88-2 (3-methyl-N-phenyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide) 関連製品

- 2640960-63-8(1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol)

- 1401961-57-6(3-(2,4-Dimethylphenyl)-3-oxetanol)

- 1149354-06-2((S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid)

- 2034421-80-0(N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)

- 1282118-47-1(2-(4-methyl-1,3-thiazol-2-yl)ethanamine hydrochloride)

- 1528306-21-9(Ethyl 5-hydroxy-1H-benzimidazole-2-carboxylate)

- 2639449-51-5(3-Bromo-2-fluoro-5-sulfamoylbenzoic acid)

- 830347-16-5(Phlogacantholide B)

- 40626-45-7(2,2-Dichloro-2-phenylacetonitrile)

- 1956364-67-2(5-(trifluoromethyl)spiro[2H-1-benzofuran-3,4'-piperidine])